4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide AH 8529 is an analytical reference standard that is structurally categorized as an opioid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 41805-00-9
VCID: VC21202458
InChI: InChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20)
SMILES: CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.82 g/mol

4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

CAS No.: 41805-00-9

Cat. No.: VC21202458

Molecular Formula: C16H23ClN2O

Molecular Weight: 294.82 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide - 41805-00-9

Specification

CAS No. 41805-00-9
Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
IUPAC Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Standard InChI InChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20)
Standard InChI Key NROYLFLWMSYSMA-UHFFFAOYSA-N
SMILES CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Classification

Nomenclature and Identification

4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is identified through several chemical nomenclature systems. The compound's formal identification parameters are presented in Table 1, which provides essential information for proper cataloging and reference in scientific literature.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number41805-00-9
IUPAC Name4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
Standard InChIInChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20)
Standard InChIKeyNROYLFLWMSYSMA-UHFFFAOYSA-N
SMILESCN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl

The compound is registered with a unique CAS number (41805-00-9), which distinguishes it from related compounds such as the non-chlorinated analog N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (CAS: 63886-94-2) and the dichlorinated analog AH-7921 (CAS: 55154-30-8) .

Structural Characteristics

The molecular structure of 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide consists of several key functional groups that define its chemical behavior:

  • A para-chlorobenzene ring attached to a carbonyl group forming a benzamide moiety

  • An amide linkage connecting to a methylene bridge

  • A cyclohexyl ring substituted with a dimethylamino group

  • A tertiary amine functional group (dimethylamino) providing basic properties

This structural arrangement creates a molecule with both lipophilic regions (the chlorobenzene and cyclohexyl portions) and hydrophilic regions (the amide and amine groups), influencing its solubility profile and potential for biological interactions.

Hazard CategoryClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory System)

These classifications indicate that the compound can cause skin and eye irritation upon contact and may cause respiratory irritation when inhaled .

Related Compounds and Structural Analogs

Comparison with N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide

N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (CAS: 63886-94-2) is the non-chlorinated analog of our target compound. This structural relationship provides valuable comparative information.

Table 4: Comparison with Non-chlorinated Analog

Property4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamideN-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Molecular FormulaC16H23ClN2OC16H24N2O
Molecular Weight294.82 g/mol260.37500 g/mol
CAS Number41805-00-963886-94-2
DensityNot specified (estimated ~1.1 g/cm³)1.039 g/cm³
Boiling PointNot specified (estimated >400°C)424.9°C at 760 mmHg
Flash PointNot specified (estimated ~210°C)210.8°C

The presence of the chlorine atom in the para position increases the molecular weight and likely alters the compound's lipophilicity and potential biological activity compared to its non-chlorinated counterpart .

Research Applications and Status

Structural Significance

The structural features of 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide make it relevant to several research areas:

  • As a potential intermediate in the synthesis of more complex pharmaceutical compounds

  • In structure-activity relationship studies investigating the impact of halogen substitution patterns on biological activity

  • As a reference standard for analytical chemistry and forensic science, particularly in relation to the detection and monitoring of new psychoactive substances

The compound's relationship to AH-7921, which has documented opioid activity, makes it potentially valuable for comparative pharmacological studies investigating how specific structural modifications influence receptor binding and biological activity .

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